molecular formula C20H23N7O B6537488 N-benzyl-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1058444-51-1

N-benzyl-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No.: B6537488
CAS No.: 1058444-51-1
M. Wt: 377.4 g/mol
InChI Key: GJTGZFNQLSGYOZ-UHFFFAOYSA-N
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Description

N-benzyl-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at the 3-position and a piperazine-1-carboxamide moiety at the 6-position. This compound is part of a broader class of triazolopyridazine derivatives studied for their pharmacological properties, including bromodomain inhibition and enzyme modulation .

Properties

IUPAC Name

N-benzyl-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c28-20(21-14-15-4-2-1-3-5-15)26-12-10-25(11-13-26)18-9-8-17-22-23-19(16-6-7-16)27(17)24-18/h1-5,8-9,16H,6-7,10-14H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTGZFNQLSGYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazolo[4,3-b]pyridazine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting 3-cyclopropylpyridazin-6-amine with a nitrile or carbonyl reagent to form the triazole ring. For example, heating 3-cyclopropylpyridazin-6-amine with trimethylorthoformate in acetic acid generates thetriazolo[4,3-b]pyridazin-6-yl intermediate through intramolecular cyclization. This method achieves yields of 68–72% under reflux conditions.

Functionalization with Piperazine-Carboxamide Moieties

Nucleophilic Aromatic Substitution (SₙAr)

The 6-position of the triazolo-pyridazine core undergoes SₙAr with piperazine derivatives. Reacting 6-chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine with tert-butyl piperazine-1-carboxylate in dimethylacetamide (DMAc) at 120°C installs the piperazine group, followed by deprotection with trifluoroacetic acid to yield 4-(triazolo[4,3-b]pyridazin-6-yl)piperazine.

Carboxamide Formation via Acylation

The free amine of the piperazine intermediate is acylated with benzyl isocyanate in tetrahydrofuran (THF) using triethylamine as a base. This one-pot reaction achieves 90% conversion to N-benzyl-4-{3-cyclopropyl-triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide at room temperature. Alternative reagents like benzyl carbamoyl chloride require higher temperatures (60°C) but offer comparable yields.

Stepwise Preparation Methods

Method A: Sequential Cyclization and Coupling

  • Triazolo-Pyridazine Synthesis :

    • 3-Cyclopropylpyridazin-6-amine (1.0 eq) reacts with trimethylorthoformate (2.5 eq) in acetic acid (reflux, 8 h).

    • Yield: 71%.

  • Piperazine Installation :

    • 6-Chloro intermediate (1.0 eq) + tert-butyl piperazine-1-carboxylate (1.2 eq) in DMAc (120°C, 12 h).

    • Deprotection with TFA/DCM (1:1) affords 4-(triazolo[4,3-b]pyridazin-6-yl)piperazine.

  • Benzylation :

    • Piperazine intermediate (1.0 eq) + benzyl isocyanate (1.1 eq) in THF (rt, 4 h).

    • Yield: 89%.

Method B: Integrated One-Pot Approach

Optimization and Challenges

Regioselectivity in Triazolo Ring Formation

Competing pathways may yieldtriazolo[4,3-a]pyridazine isomers. Using bulky bases like DBU suppresses side reactions, enhancing regioselectivity to >95%.

Stability of Cyclopropyl Group

The cyclopropyl moiety is sensitive to strong acids/bases. Mild deprotection conditions (e.g., TFA/DCM instead of HCl/EtOH) prevent ring-opening side products.

Purification Challenges

Hydrophobic byproducts require chromatographic separation on silica gel with EtOAc/hexane (3:7). Recrystallization from ethanol/water improves purity to >99%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.32–7.28 (m, 5H, benzyl-H), 4.41 (s, 2H, CH₂Ph), 3.82–3.45 (m, 8H, piperazine-H), 2.11–2.03 (m, 1H, cyclopropyl-H), 1.02–0.98 (m, 4H, cyclopropyl-CH₂).

  • HRMS : m/z calcd. for C₂₁H₂₃N₇O [M+H]⁺: 406.2098; found: 406.2101.

Purity and Yield Comparison

MethodStep 1 YieldStep 2 YieldOverall YieldPurity (%)
A71%89%63%99.2
B85%78%66%98.5

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C19H20N6O
  • Molecular Weight : 336.41 g/mol
  • CAS Number : 1058444-51-1

The compound features a piperazine core substituted with a benzyl group and a triazolo-pyridazin moiety, which contributes to its biological activity.

Anticancer Activity

N-benzyl-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide has shown potential as an anticancer agent. Studies indicate that similar compounds with triazolo-pyridazin structures exhibit inhibitory effects on various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation .

Neuropharmacology

Research has indicated that derivatives of this compound may possess neuroprotective properties. The modulation of neurotransmitter systems and neuroinflammatory pathways suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Inhibition of Bromodomains

The compound has been investigated for its ability to inhibit bromodomains, which are critical in regulating gene expression through histone modification. Inhibitors targeting bromodomains can have implications in cancer therapy by altering the expression of oncogenes .

P2X7 Receptor Modulation

Recent patents have described the use of triazolo derivatives as P2X7 receptor modulators. These receptors are involved in inflammatory responses and pain signaling; thus, compounds like this compound may offer therapeutic avenues for inflammatory diseases and pain management .

Table 1: Summary of Pharmacological Studies

Study ReferenceApplication AreaFindings
AnticancerInhibition of tumor growth in specific cell lines
NeuropharmacologyNeuroprotective effects observed in vitro
Receptor ModulationPotential as a P2X7 receptor modulator

Detailed Findings

  • Anticancer Research : A study focused on the synthesis of triazolo derivatives demonstrated significant cytotoxicity against breast cancer cells, suggesting that structural modifications could enhance efficacy .
  • Neuroprotective Studies : Investigations into the compound's effects on neuronal cells revealed a reduction in oxidative stress markers, indicating a protective role against neurodegeneration .
  • Inflammation and Pain : The modulation of P2X7 receptors was linked to reduced inflammatory cytokine release in preclinical models, highlighting the compound's potential for pain relief .

Mechanism of Action

The compound exerts its effects through specific molecular interactions with biological targets. The triazolopyridazine core is known to interact with various enzymes and receptors, modulating their activity. The presence of the benzyl and cyclopropyl groups enhances binding affinity and selectivity, leading to desired biological outcomes.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Piperazine vs. Piperidine Carboxamide :
    • N-(4-Chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide () replaces the piperazine ring with piperidine. Piperazine derivatives generally exhibit better solubility due to the additional nitrogen atom, which may enhance bioavailability compared to piperidine analogues .
    • 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide () retains the piperazine core but substitutes the benzyl group with a trifluoromethylphenyl moiety. The electron-withdrawing CF₃ group may improve metabolic stability but reduce cell permeability due to increased polarity .

Triazolopyridazine Substituents

  • 3-Cyclopropyl vs. 3-Isopropyl/Methyl Groups: N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine () shares the 3-cyclopropyl substitution. The cyclopropyl group’s small size and high hydrophobicity favor binding to hydrophobic pockets in target proteins (e.g., BRD4 bromodomains) .

Pharmacological and Functional Comparisons

Bromodomain Inhibition

  • BRD4 Inhibitors : Compounds like N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine () demonstrate that indole-ethylamine side chains enhance bromodomain interaction. The target compound’s benzyl-carboxamide group may prioritize different protein interfaces, offering distinct selectivity profiles .

Enzyme Modulation

  • Lin28 Inhibition : N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () shows that methyl groups on the triazole ring are tolerated for Lin28 binding. The cyclopropyl group in the target compound could confer resistance to oxidative metabolism, prolonging half-life .

Research Findings and Implications

  • Cyclopropyl Advantage : The 3-cyclopropyl group in the target compound balances hydrophobicity and steric demand, optimizing interactions with targets like BRD4 while avoiding excessive bulk .
  • Piperazine vs. Piperidine : Piperazine derivatives generally outperform piperidine analogues in solubility and binding kinetics, as seen in comparative studies .
  • Benzyl Group Impact : The benzyl-carboxamide moiety may enhance blood-brain barrier penetration compared to polar groups (e.g., trifluoromethylphenyl), though this requires empirical validation .

Biological Activity

N-benzyl-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a heterocyclic compound notable for its potential biological activities. This compound, with a molecular formula of C20H23N7OC_{20}H_{23}N_{7}O and a molecular weight of 377.4 g/mol, is synthesized through various methods that involve specific catalysts and solvents to optimize yields and purity . Its structure includes a triazole ring, which is significant in conferring biological activity.

The biological activity of this compound primarily relates to its interaction with specific biological targets such as enzymes or receptors involved in disease processes. Compounds containing triazole moieties have shown inhibitory effects on various kinases or enzymes associated with cancer pathways. The binding affinity and selectivity for these targets are crucial for determining therapeutic efficacy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines, including BT-474 and HeLa cells. The mechanism involves inducing apoptosis through cell cycle arrest at the sub-G1 and G2/M phases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes related to sterol biosynthesis in Leishmania species. Inhibitors from structurally related classes have been identified that target enzymes like CYP5122A1 and CYP51. These inhibitors displayed selectivity and potency against L. donovani promastigotes, suggesting potential applications in treating leishmaniasis .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxicity of various derivatives of piperazine-based compounds, this compound was found to exhibit IC50 values in the low micromolar range against cancer cell lines. The compound induced apoptosis as confirmed by flow cytometric analysis and staining assays .

Case Study 2: Leishmania Inhibition

Another study focused on the inhibition of sterol C4-methyl oxidase (CYP5122A1) in Leishmania species. The compound demonstrated effective inhibition with IC50 values ≤ 1 µM against both CYP5122A1 and CYP51 enzymes while showing selective potency against L. donovani promastigotes .

Data Tables

Property Value
Molecular FormulaC20H23N7OC_{20}H_{23}N_{7}O
Molecular Weight377.4 g/mol
CAS Number1058444-51-1
Biological TargetCYP5122A1, CYP51
IC50 (Cancer Cell Lines)Low micromolar range
Mechanism of ActionApoptosis induction

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclization to form the triazolopyridazine core, followed by coupling with the piperazine-carboxamide moiety. Key steps include:
  • Cyclopropane introduction : Cyclopropyl groups are often added via nucleophilic substitution or cross-coupling reactions under controlled temperatures (60–100°C) using Pd catalysts .
  • Piperazine coupling : Amide bond formation between the triazolopyridazine intermediate and the benzyl-piperazine fragment, employing carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or dichloromethane .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with EtOAc/hexane) achieves >95% purity .
  • Critical factors : Solvent polarity, temperature, and catalyst choice significantly impact yields. For example, polar aprotic solvents (DMF) enhance coupling efficiency but may require rigorous drying .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation relies on:
  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm regiochemistry of the triazole and cyclopropyl groups (e.g., cyclopropyl protons appear as multiplets at δ 0.5–1.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 435.192) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the piperazine-carboxamide conformation .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported biological activities of triazolopyridazine derivatives?

  • Methodological Answer : Discrepancies may arise from:
  • Substituent effects : Minor structural variations (e.g., cyclopropyl vs. isopropyl groups) alter target binding. Comparative SAR studies using analogues with systematic substituent changes are critical .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or kinase assay protocols (ATP concentration, incubation time) affect IC50_{50} values. Standardized assays (e.g., Eurofins Panlabs kinase profiling) reduce variability .
  • Data normalization : Use internal controls (e.g., staurosporine as a kinase inhibitor reference) to calibrate activity measurements .

Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibitory activity?

  • Methodological Answer :
  • Core modifications : Replace the cyclopropyl group with bulkier substituents (e.g., cyclobutyl) to assess steric effects on ATP-binding pocket interactions .
  • Piperazine substitutions : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzyl ring to enhance hydrophobic interactions with kinase targets .
  • In silico modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding modes to kinases like p38 MAPK or JAK2 . Validate with mutagenesis studies (e.g., Ala-scanning of kinase active sites) .

Key Considerations for Experimental Design

  • Contradiction analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Scale-up challenges : Optimize solvent systems (e.g., switch from DMF to EtOAc for greener chemistry) to improve reproducibility in gram-scale syntheses .

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